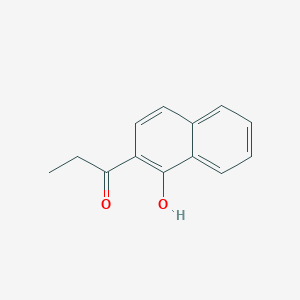
2-(2-(Diisopropylamino)ethylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diisopropylamino)ethylamino)pyridine is an organic compound with the molecular formula C13H23N3 and a molecular weight of 221.39 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a diisopropylaminoethylamino group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diisopropylamino)ethylamino)pyridine typically involves the reaction of N,N-diisopropyl chlorethamin hydrochlorate with ammonia in an autoclave to perform an ammonolytic reaction . This method is advantageous as it simplifies the equipment required, reduces costs, and minimizes pollution discharge.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diisopropylamino)ethylamino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-(2-(Diisopropylamino)ethylamino)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Diisopropylamino)ethylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: An isomer with similar applications in drug synthesis and coordination chemistry.
N,N-Diisopropylethylamine: A related compound used as a non-nucleophilic base in organic synthesis.
2-(Diisopropylamino)ethyl methacrylate: Used in the synthesis of pH-responsive nanoparticles.
Uniqueness
2-(2-(Diisopropylamino)ethylamino)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Properties
CAS No. |
23826-74-6 |
|---|---|
Molecular Formula |
C13H23N3 |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N',N'-di(propan-2-yl)-N-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H23N3/c1-11(2)16(12(3)4)10-9-15-13-7-5-6-8-14-13/h5-8,11-12H,9-10H2,1-4H3,(H,14,15) |
InChI Key |
LOEWYQKMBHNNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1=CC=CC=N1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


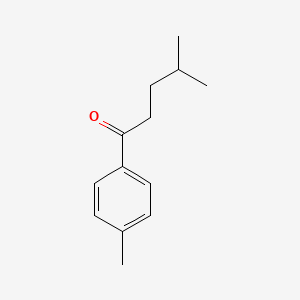
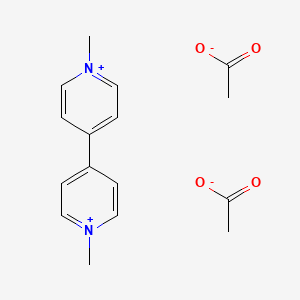
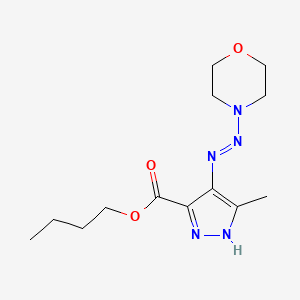
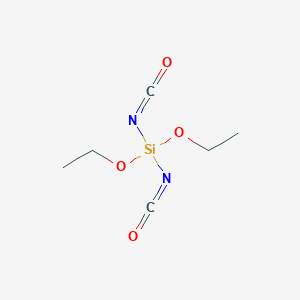
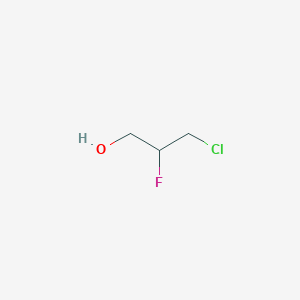
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
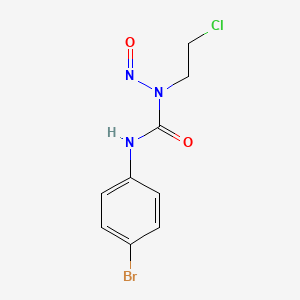

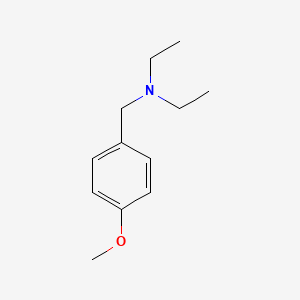
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)

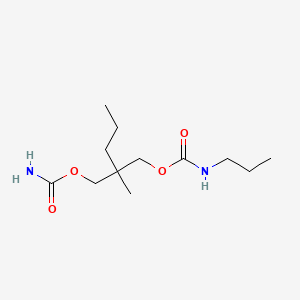
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)
